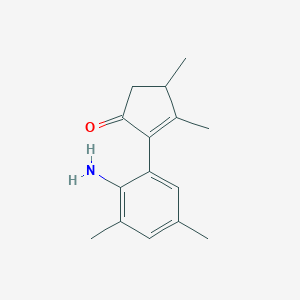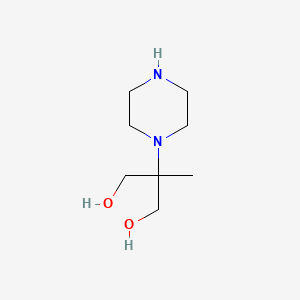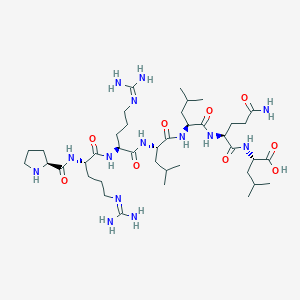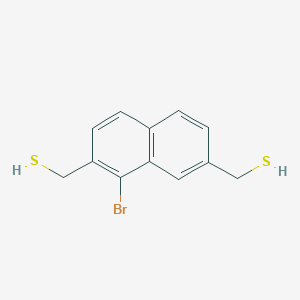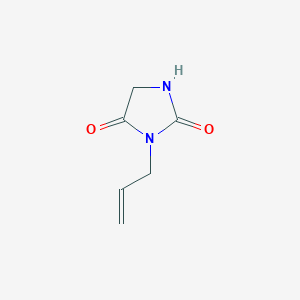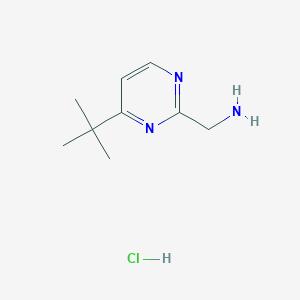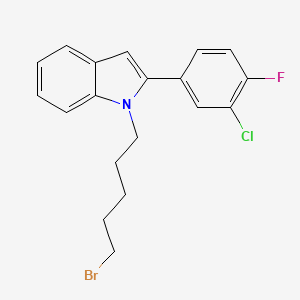
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1H-indole.
Bromination: The 5-position of the pentyl chain is brominated using a brominating agent like N-bromosuccinimide (NBS) under specific conditions.
Coupling Reaction: The brominated pentyl chain is then coupled with the indole ring through a nucleophilic substitution reaction, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.
DNA Intercalation: Intercalation into DNA, affecting its replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopentyl)-2-phenyl-1H-indole: Lacks the chloro and fluoro substituents on the phenyl ring.
1-(5-Bromopentyl)-2-(3-chlorophenyl)-1H-indole: Lacks the fluoro substituent on the phenyl ring.
1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole: Lacks the chloro substituent on the phenyl ring.
Uniqueness
1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
917947-59-2 |
|---|---|
Formule moléculaire |
C19H18BrClFN |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
1-(5-bromopentyl)-2-(3-chloro-4-fluorophenyl)indole |
InChI |
InChI=1S/C19H18BrClFN/c20-10-4-1-5-11-23-18-7-3-2-6-14(18)13-19(23)15-8-9-17(22)16(21)12-15/h2-3,6-9,12-13H,1,4-5,10-11H2 |
Clé InChI |
GHOMBLQBPHJMMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


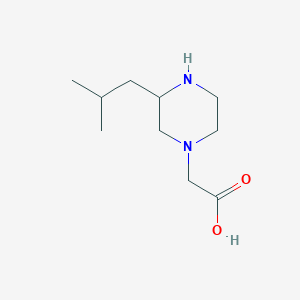
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
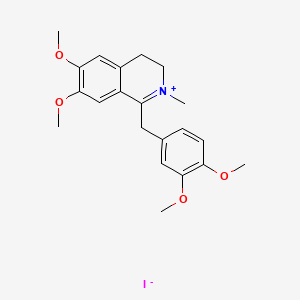

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
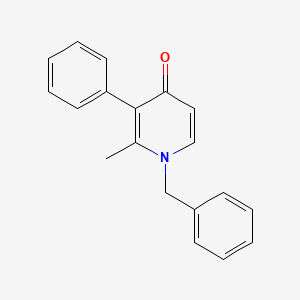
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
